molecular formula C11H13N3O B8492833 6-(4-Amino-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 84313-98-4

6-(4-Amino-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B8492833
M. Wt: 203.24 g/mol
InChI Key: UCEMUFCUGQQWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04613599

Procedure details

There are obtained from 70 g of N-acetyl-1,2-toluidine, with 47 g of succinic anhydride and 234 g of aluminium chloride in 2000 ml of tetrachloroethane, by the customary method, 50 g of 3-(3-methyl-4-acetamido-benzoyl)-propionic acid, m.p. 150°-160° C., as crude product. From this are obtained, by hydrolysis in 18% hydrochloric acid, 28 g of crude 3-(4-amino-3-methyl-benzoyl)-propionic acid. And from 6 g of 3-(4-amino-3-methyl-benzoyl)-propionic acid are obtained, with 1.7 ml of hydrazine hydrate in 70 ml of ethanol, in a manner analogous to that in Example 1, 2.6 g of 6-(4-amino-3-methyl-phenyl)-4,5-dihydro-3(2H)-pyridazinone having a melting point of 215°-225° C.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
3-(4-amino-3-methyl-benzoyl)-propionic acid
Quantity
28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])=[CH:4][C:3]=1[CH3:15].O.[NH2:17][NH2:18]>Cl.C(O)C>[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])=[CH:4][C:3]=1[CH3:15].[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]2[CH2:8][CH2:9][C:10](=[O:11])[NH:17][N:18]=2)=[CH:4][C:3]=1[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
3-(4-amino-3-methyl-benzoyl)-propionic acid
Quantity
28 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)CCC(=O)O)C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)CCC(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C=1CCC(NN1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.